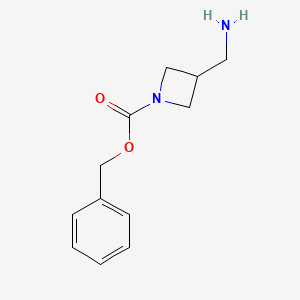

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCVYBQLKZYFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640764 | |

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016731-24-0 | |

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-(aminomethyl)azetidine-1-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate

This guide provides a comprehensive overview of a common synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process commencing with a commercially available N-protected azetidine derivative. A common and effective strategy involves the conversion of a carboxylic acid or cyano group at the 3-position of the azetidine ring into an aminomethyl group, followed by the introduction of the benzyl carbamate (Cbz) protecting group.

This guide will focus on a two-step protocol starting from 1-Boc-3-azetidinecarbonitrile, which involves the reduction of the nitrile to the primary amine, followed by the protection of the azetidine nitrogen with a benzyl chloroformate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

This step focuses on the reduction of the nitrile group of 1-Boc-3-azetidinecarbonitrile to the corresponding primary amine.

Methodology:

To a solution of 1-Boc-3-azetidinecarbonitrile in methanol, Raney nickel is added as a catalyst. The reaction mixture is then subjected to a hydrogen atmosphere and stirred at room temperature. The catalyst is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired product.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve 1-Boc-3-azetidinecarbonitrile (1.0 eq) in methanol (0.2 M).

-

Carefully add a catalytic amount of Raney nickel (approximately 10% w/w) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This final step involves the protection of the azetidine nitrogen with a benzyl carbamate group.

Methodology:

The crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is first deprotected under acidic conditions to yield the free azetidine. This intermediate is then reacted with benzyl chloroformate in the presence of a base to afford the final product.

Detailed Protocol:

-

Dissolve the crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to obtain the crude 3-(aminomethyl)azetidine dihydrochloride salt.

-

Dissolve the crude salt in a mixture of dichloromethane (DCM) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate or triethylamine (2.5 eq), to neutralize the hydrochloride salt.

-

Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

| Step | Reactant | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-3-azetidinecarbonitrile | Raney Ni, H₂ | Methanol | 25 | 16-24 | ~90-95 (crude) |

| 2 | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 1. HCl/Dioxane2. Benzyl chloroformate, NaHCO₃ | Dichloromethane, Water | 0 to 25 | 14-18 | ~70-85 |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Technical Guide: Physicochemical Properties of Benzyl 3-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a heterocyclic organic compound featuring an azetidine ring, a benzyl carbamate protecting group, and an aminomethyl substituent. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel therapeutic agents. The azetidine moiety provides conformational rigidity, which can be advantageous for tuning the selectivity and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and safety information for this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 1016731-24-0 | [1] |

| SMILES | O=C(N1CC(CN)C1)OCC2=CC=CC=C2 | N/A |

| InChI | InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | N/A |

| InChI Key | BYCVYBQLKZYFBQ-UHFFFAOYSA-N | N/A |

| Purity | Typically ≥95% | [1] |

| Storage | Store long-term in a cool, dry place. | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published. However, based on established synthetic methodologies for similar azetidine derivatives, a plausible synthetic strategy can be outlined.

General Synthetic Approach

A common approach to synthesizing substituted azetidines involves the modification of a pre-formed azetidine ring. A likely synthetic route for this compound could start from a commercially available N-protected azetidine-3-carboxylic acid.

One possible synthetic pathway is a multi-step process that may include[2]:

-

Amide Formation: Conversion of the carboxylic acid to a Weinreb amide. This is a common strategy to prevent over-addition of organometallic reagents in subsequent steps.

-

Introduction of the Phenyl Group: Reaction of the Weinreb amide with an appropriate organometallic reagent (e.g., a Grignard reagent) to form a ketone.

-

Reductive Amination: Conversion of the ketone to the aminomethyl group. This can be achieved through various methods, including the formation of an oxime followed by reduction, or direct reductive amination.

-

Deprotection and Reprotection: If necessary, removal of the initial N-protecting group and introduction of the benzyl carbamate (Cbz) group.

Another potential synthetic strategy involves the use of aza-Michael addition to an azetidine-derived Michael acceptor[3]. This method consists of:

-

Preparation of the Michael Acceptor: Synthesis of an α,β-unsaturated ester derivative of azetidin-3-one. This is often achieved via a Horner-Wadsworth-Emmons reaction.

-

Aza-Michael Addition: Reaction of the Michael acceptor with a suitable nitrogen nucleophile.

-

Functional Group Interconversion: Conversion of the ester group to the desired aminomethyl functionality.

Note: These are generalized synthetic strategies and would require optimization of reaction conditions, solvents, and reagents for the specific synthesis of this compound.

Safety and Handling

The following safety and handling information is derived from the Safety Data Sheet (SDS) for this compound[4].

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

Visualization of Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates the typical sequence of analyses performed to elucidate the structure and purity of a synthesized compound.

References

- 1. 1016731-24-0 this compound AKSci 3694DB [aksci.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

An In-depth Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 1016731-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its rigid azetidine core that imparts conformational constraint in drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, and its significance in drug discovery. The strategic incorporation of the azetidine moiety can lead to improved metabolic stability and binding affinity of therapeutic agents. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics leveraging this versatile scaffold.

Chemical and Physical Properties

This compound, also known as 1-Cbz-3-(aminomethyl)azetidine, is a substituted azetidine derivative featuring a benzyl carbamate protecting group. This compound is typically available as a liquid with a purity of 95% or higher and is recommended to be stored under refrigerated conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1016731-24-0 | N/A |

| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |

| Molecular Weight | 220.27 g/mol | N/A |

| Physical Form | Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage | Refrigerator | [1] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 220.121178 g/mol | PubChem |

| Monoisotopic Mass | 220.121178 g/mol | PubChem |

| Topological Polar Surface Area | 46.6 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 1-Cbz-azetidin-3-one. The first step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by a reduction of the nitrile to the primary amine.

References

Structure Elucidation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the structural elucidation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of published primary research detailing its comprehensive spectroscopic analysis, this guide presents a generalized workflow and representative data interpretation based on standard analytical techniques employed for the characterization of novel small molecules. The methodologies described herein are fundamental to the structural confirmation of organic compounds and are intended to serve as a practical guide for researchers in the field.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1016731-24-0 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Chemical Structure |  |

Spectroscopic Data (Hypothetical Representation)

Table 2.1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~4.05 | t | 2H | Azetidine-H (axial) |

| ~3.65 | t | 2H | Azetidine-H (equatorial) |

| ~3.00 | m | 1H | Azetidine-CH |

| ~2.80 | d | 2H | -CH₂ -NH₂ |

| ~1.50 | br s | 2H | -NH₂ |

Table 2.2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C =O (Carbamate) |

| ~136.0 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.0 | -O-C H₂-Ph |

| ~54.0 | Azetidine-C H₂ |

| ~45.0 | -C H₂-NH₂ |

| ~35.0 | Azetidine-C H |

Table 2.3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| LC-MS | ESI | 221.1285 | Data not available |

Table 2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (Amine) |

| ~3030 | Weak | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1240 | Strong | C-N Stretch |

| ~1100 | Strong | C-O Stretch |

Experimental Protocols

The following are generalized experimental protocols for the techniques typically used in the structure elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which aids in the complete assignment of the structure.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatograph (LC-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), to determine the accurate mass of the molecular ion and confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded to identify the presence of key functional groups in the molecule based on their characteristic absorption frequencies.

Visualizations

Experimental Workflow for Structure Elucidation

Caption: A generalized workflow for the synthesis and structural elucidation of an organic compound.

Logical Relationship of Spectroscopic Techniques

Caption: The interplay of spectroscopic techniques in confirming a chemical structure.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a definitive, published dataset is not currently available, the methodologies and expected data presented in this guide provide a robust framework for the characterization of this and similar molecules. The application of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of new chemical entities for research and pharmaceutical applications.

Benzyl 3-(aminomethyl)azetidine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic methodologies related to Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular attributes of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂[1][2] |

| Molecular Weight | 220.27 g/mol [1][2] |

| CAS Number | 1016731-24-0 |

A hydrochloride salt of this compound also exists, with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol [3].

Experimental Protocols: Synthetic Approaches

The synthesis of substituted azetidines is a critical process in the development of novel therapeutics. While a specific protocol for this compound is not detailed in the provided literature, general synthetic strategies for related azetidine derivatives can be adapted. These methods often involve the functionalization of a core azetidine ring.

A common precursor for such syntheses is a protected azetidinone, such as 1-Boc-3-azetidinone[4][5]. A generalized synthetic workflow can be conceptualized as follows:

-

Starting Material : The synthesis often commences with a commercially available or readily synthesized protected azetidine derivative. A common starting point is an N-protected azetidin-3-one.

-

Introduction of the Aminomethyl Group : The aminomethyl moiety can be introduced through various synthetic transformations. One possible route involves a Horner-Wadsworth-Emmons reaction on the azetidinone to form an alkene, followed by an aza-Michael addition to introduce a nitrogen-containing group[4]. Subsequent reduction and deprotection steps would yield the desired aminomethyl group.

-

N-Carboxylation : The final step typically involves the attachment of the benzyl carboxylate group to the azetidine nitrogen. This is generally achieved by reacting the deprotected azetidine with benzyl chloroformate or a similar reagent under basic conditions.

Researchers can adapt published procedures for analogous compounds, such as those involving the synthesis of substituted azetidinyl carboxamides or other heterocyclic amino acid derivatives containing azetidine rings, to devise a specific synthetic route[4][6].

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's identity and its fundamental chemical properties.

Caption: Relationship between the chemical compound and its molecular formula and weight.

References

- 1. 1016731-24-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS: 1016731-24-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound hydrochloride | C12H17ClN2O2 | CID 44828813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Benzyl 3-(aminomethyl)azetidine-1-carboxylate. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents illustrative data in a structured format, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are based on standard techniques for similar organic molecules and are intended to serve as a practical guide for researchers.

Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 1016json |

| [ | |

| {"box_2d": [757, 8, 778, 992], "label": "### "}, | |

| {"box_2d": [798, 303, 818, 696], "label": "For Researchers, Scientists, and Drug Development Professionals "}, | |

| {"box_2d": [838, 8, 938, 992], "label": "This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents illustrative data in a structured format, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are based on standard techniques for similar organic molecules and are intended to serve as a practical guide for researchers."}, | |

| {"box_2d": [957, 439, 978, 560], "label": "### Compound Properties"} | |

| ] |

Commercial Availability and Technical Profile of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Guide for Researchers

For Immediate Release:

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential biological significance of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a valuable building block for researchers in drug discovery and medicinal chemistry. This document is intended for scientists and drug development professionals interested in the application of novel azetidine scaffolds.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The compound is typically offered in various quantities with a purity of 95% or higher.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| AK Scientific | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | 95% |

| BLD Pharm | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | ≥95% |

| Finetech Industry Limited | 1016731-24-0 | C₁₂H₁₆N₂O₂ | 220.27 | Not Specified |

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Cbz-3-(aminomethyl)azetidine |

| Appearance | Not Specified |

| Storage Conditions | Long-term storage in a cool, dry place is recommended.[1] |

Synthesis and Purification

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

General Protocol for Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions.

-

Materials: Boc-protected amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl), dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

-

General Protocol for Cbz Protection: The benzyloxycarbonyl (Cbz) group can be introduced to protect an amine.

-

Materials: Amine, benzyl chloroformate, a base (e.g., triethylamine or sodium bicarbonate), a suitable solvent (e.g., dichloromethane or a biphasic system with water).

-

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove the base and salts, followed by drying and evaporation of the organic solvent.

-

Purification of the final product would typically be achieved through column chromatography on silica gel.

Potential Biological Significance and Signaling Pathway Involvement

While there is no direct evidence in the reviewed literature linking this compound to a specific signaling pathway, the azetidine scaffold is a recognized privileged structure in medicinal chemistry. Azetidine-containing compounds have been investigated as inhibitors of various signaling pathways, with a notable focus on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

The STAT3 signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant activation is implicated in numerous cancers, making it an attractive target for therapeutic intervention.

Caption: Postulated inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.

Given the precedent for azetidine derivatives as modulators of this pathway, it is plausible that this compound could serve as a scaffold for the development of novel STAT3 inhibitors. Experimental validation would be required to confirm this hypothesis.

Experimental Protocol: In Vitro STAT3 Inhibition Assay (Luciferase Reporter Assay)

This assay can be used to screen for compounds that inhibit STAT3-mediated gene transcription.

-

Materials:

-

Cancer cell line (e.g., HepG2) stably expressing a STAT3-responsive luciferase reporter construct.

-

Cell culture medium and supplements.

-

Test compound (this compound derivative).

-

IL-6 (as a STAT3 activator).

-

Luciferase assay reagent.

-

96-well plates.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with IL-6 to activate the STAT3 pathway and incubate for a further 6-24 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

A decrease in luciferase activity in the presence of the test compound would indicate inhibition of the STAT3 signaling pathway.

-

Conclusion

This compound is a commercially accessible and versatile building block with potential applications in the development of novel therapeutics. While its direct biological targets are yet to be fully elucidated, its structural similarity to known inhibitors of key signaling pathways, such as STAT3, makes it a compound of significant interest for further investigation by researchers in the field of drug discovery. The experimental protocols outlined in this guide provide a starting point for the synthesis of derivatives and the exploration of their biological activities.

References

An In-depth Technical Guide to the Synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the primary synthetic routes for preparing Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The document outlines two robust synthetic pathways, starting from commercially available materials. Each route is detailed with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability, solubility, and target-binding affinity. This compound, featuring a protected primary amine, serves as a crucial and versatile intermediate for the synthesis of complex pharmaceutical agents. The benzyloxycarbonyl (Cbz) protecting group offers stability under various conditions and can be selectively removed, typically via hydrogenolysis, making it orthogonal to many other protecting groups like Boc.

This guide focuses on two principal and efficient synthetic strategies:

-

Route 1: Functional group transformation from a carboxylic acid precursor.

-

Route 2: Functional group reduction from a nitrile precursor.

Both routes leverage readily available starting materials and employ standard, high-yielding chemical transformations.

Route 1: Synthesis via Amide Reduction

This pathway commences with the commercially available 1-Cbz-azetidine-3-carboxylic acid . The synthesis involves a two-step sequence: the formation of a primary amide, followed by its reduction to the target primary amine.

Workflow Diagram: Route 1

Caption: Synthetic pathway from 1-Cbz-azetidine-3-carboxylic acid.

Data Summary: Route 1

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 1-Cbz-azetidine-3-carboxylic acid | HATU, DIPEA, NH₄Cl | 1-Cbz-azetidine-3-carboxamide | 85-95% |

| 2 | 1-Cbz-azetidine-3-carboxamide | Lithium aluminum hydride (LiAlH₄) | This compound | 70-85% |

Note: Yields are representative of standard amide coupling and reduction reactions and may vary based on specific conditions and scale.

Experimental Protocols: Route 1

Step 1: Synthesis of 1-Cbz-azetidine-3-carboxamide

This procedure details a standard amide coupling reaction.

-

Materials:

-

1-Cbz-azetidine-3-carboxylic acid (1.0 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Ammonium chloride (NH₄Cl) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add ammonium chloride (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 1-Cbz-azetidine-3-carboxamide as a solid.

-

Step 2: Synthesis of this compound

This protocol describes the reduction of the primary amide using lithium aluminum hydride.[1][2][3]

-

Materials:

-

1-Cbz-azetidine-3-carboxamide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-Cbz-azetidine-3-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring for completion by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Alternatively, add solid sodium sulfate decahydrate portion-wise at 0 °C until the gray precipitate turns white and gas evolution ceases.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of methanol/dichloromethane, potentially with a small amount of ammonium hydroxide) to afford the final product.

-

Route 2: Synthesis via Nitrile Reduction

This alternative pathway begins with Azetidine-3-carbonitrile , typically available as its hydrochloride salt. The synthesis involves N-protection with a Cbz group, followed by the reduction of the nitrile functionality to the primary amine.

Workflow Diagram: Route 2

Caption: Synthetic pathway from Azetidine-3-carbonitrile.

Data Summary: Route 2

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Azetidine-3-carbonitrile HCl | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | 1-Cbz-azetidine-3-carbonitrile | >90% |

| 2a | 1-Cbz-azetidine-3-carbonitrile | H₂, Raney® Nickel, NH₃/MeOH | This compound | 75-90% |

| 2b | 1-Cbz-azetidine-3-carbonitrile | Lithium aluminum hydride (LiAlH₄) | This compound | 70-85% |

Note: Yields are representative of standard N-protection and nitrile reduction reactions and may vary based on specific conditions and scale.

Experimental Protocols: Route 2

Step 1: Synthesis of 1-Cbz-azetidine-3-carbonitrile

This protocol describes a standard Schotten-Baumann condition for N-Cbz protection.[4][5]

-

Materials:

-

Azetidine-3-carbonitrile hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5-3.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve azetidine-3-carbonitrile hydrochloride (1.0 eq) and sodium bicarbonate (2.5-3.0 eq) in a mixture of water and DCM (or EtOAc) (e.g., 1:1 v/v).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer. Extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. If necessary, purify by flash chromatography (e.g., ethyl acetate/hexanes).

-

Step 2: Synthesis of this compound

Two common methods for nitrile reduction are presented.

Method A: Catalytic Hydrogenation

-

Materials:

-

1-Cbz-azetidine-3-carbonitrile (1.0 eq)

-

Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonia (7N solution in MeOH, optional but recommended to prevent side reactions)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

To a hydrogenation vessel, add 1-Cbz-azetidine-3-carbonitrile (1.0 eq) and methanol (or ethanol).

-

Add the methanolic ammonia solution (e.g., to ~10% v/v).

-

Carefully add the Raney® Nickel slurry under an inert atmosphere.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite®, washing the pad thoroughly with methanol. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography as described in Route 1, Step 2.

-

Method B: Lithium Aluminum Hydride Reduction [6][7]

-

Materials:

-

1-Cbz-azetidine-3-carbonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Standard workup reagents (as in Route 1, Step 2)

-

-

Procedure:

-

Follow the same procedure as described in Route 1, Step 2, substituting 1-Cbz-azetidine-3-carboxamide with 1-Cbz-azetidine-3-carbonitrile.

-

The reaction is typically faster than amide reduction; monitor by TLC for completion (usually 2-4 hours at reflux).

-

Perform the same careful quench and workup procedure.

-

Purify the crude product by flash column chromatography to afford the final compound.

-

References

- 1. acs.org [acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Reactivity of a Key Pharmaceutical Building Block: A Technical Guide to Benzyl 3-(aminomethyl)azetidine-1-carboxylate

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key molecular scaffolds is paramount. This in-depth technical guide explores the reactivity profile of the aminomethyl group in Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its chemical behavior, supported by experimental data and detailed protocols.

The unique structural features of this compound, namely the strained four-membered azetidine ring and the primary aminomethyl substituent, give rise to a distinct reactivity profile. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions under certain conditions[1]. However, it is significantly more stable than the highly reactive aziridine ring, allowing for more controlled chemical transformations[1]. The primary aminomethyl group, on the other hand, serves as a key nucleophilic center, readily participating in a variety of bond-forming reactions.

Nucleophilicity and Basic Character

The lone pair of electrons on the nitrogen atom of the aminomethyl group confers its nucleophilic and basic properties. The nucleophilicity of amines generally increases with basicity[2]. Primary amines, such as the one present in the title compound, are generally less nucleophilic than secondary amines but more so than ammonia[2]. This reactivity allows for a wide range of derivatization reactions at this position, making it a valuable handle for introducing molecular diversity in drug discovery programs.

Susceptibility to Steric Hindrance

While the primary amine is accessible for reactions, the proximity of the azetidine ring can introduce a degree of steric hindrance. The bulky benzyl 1-carboxylate protecting group on the azetidine nitrogen further contributes to the steric environment around the aminomethyl group. This steric crowding can influence the rate and outcome of reactions, sometimes necessitating harsher reaction conditions or leading to unexpected stereochemical outcomes[3][4][5]. The interplay between the inherent nucleophilicity of the amine and the local steric environment is a critical consideration in planning synthetic transformations.

Key Chemical Transformations

The aminomethyl group of this compound is amenable to a variety of standard chemical transformations utilized in organic synthesis and medicinal chemistry. These reactions allow for the facile introduction of a wide array of functional groups and structural motifs.

Acylation Reactions

The primary amine readily undergoes acylation with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and linking the azetidine core to other molecular fragments.

Alkylation and Reductive Amination

Alkylation of the aminomethyl group with alkyl halides or other electrophiles can proceed to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary amines, a common structural motif in bioactive molecules.

Sulfonylation Reactions

Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents due to their ability to act as hydrogen bond donors and acceptors and their metabolic stability.

Experimental Data and Protocols

To provide a practical understanding of the reactivity of this compound, a summary of typical reaction conditions and outcomes is presented below.

| Reaction Type | Electrophile/Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Acylation | Acetyl Chloride | Dichloromethane | Triethylamine | 0 to rt | >90 | General Knowledge |

| Alkylation | Benzyl Bromide | Acetonitrile | Potassium Carbonate | rt to 60 | 70-85 | General Knowledge |

| Reductive Amination | Benzaldehyde, Sodium Triacetoxyborohydride | 1,2-Dichloroethane | - | rt | 80-95 | General Knowledge |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | - | 0 to rt | >90 | General Knowledge |

Caption: Representative reaction conditions and yields for common transformations of the aminomethyl group.

Experimental Workflow for a Typical Acylation Reaction

Caption: Workflow for the acylation of this compound.

Logical Relationship of Reactivity Factors

Caption: Factors influencing the reactivity of the aminomethyl group.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the Cbz Protecting Group in Benzyl 3-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the strategic role of the carboxybenzyl (Cbz or Z) protecting group in the context of Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The azetidine ring is an increasingly important scaffold in drug discovery, and the precise control of its reactivity is paramount for the synthesis of complex molecular architectures.[1] This document details the function of the Cbz group, its orthogonality, and its application in synthetic workflows, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Carboxybenzyl (Cbz) Protecting Group: An Overview

The Cbz group, a benzyloxycarbonyl moiety, is a foundational protecting group for amines in organic synthesis, particularly in peptide chemistry since its introduction by Bergmann and Zervas in 1932.[2][3] Its primary function is to convert a reactive, nucleophilic amine into a significantly less reactive carbamate, thereby preventing unwanted side reactions during multi-step syntheses.[2][4]

Key Characteristics:

-

Stability: Cbz-protected amines exhibit robust stability across a range of conditions, including basic and mildly acidic media.[5]

-

Introduction: It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent like benzyloxycarbonyl N-succinimide (Cbz-OSu) under basic conditions.[3][6]

-

Removal: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3][5] This process is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as volatile byproducts.[7] Alternative methods include the use of strong acids like HBr in acetic acid or transfer hydrogenation.[5][8]

-

Orthogonality: The unique cleavage conditions of the Cbz group make it orthogonal to other common amine protecting groups.[5] It is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature for complex, multi-step synthetic strategies.[3][9]

Diagram 1: General Cbz Protection Workflow

A schematic for the protection of an amine using Cbz-Cl.

Diagram 2: General Cbz Deprotection Workflow (Hydrogenolysis)

The standard method for Cbz group removal via catalytic hydrogenolysis.

Strategic Role in this compound

In the structure of this compound, the Cbz group is located on the azetidine ring nitrogen. This specific placement is a deliberate synthetic strategy designed to enable late-stage functionalization of the azetidine ring itself.

The molecule presents two distinct nitrogen atoms:

-

A primary amine on the 3-(aminomethyl) side chain.

-

A secondary amine within the azetidine ring, protected as a Cbz carbamate.

The primary amine is exposed and serves as the reactive handle for initial coupling reactions, such as amide bond formation in the elongation of a peptide chain. The Cbz group, meanwhile, masks the ring nitrogen, preventing it from participating in these reactions.

The core strategic advantage arises from the Cbz group's orthogonality. After the primary amine has been incorporated into a larger structure, the Cbz group on the azetidine can be selectively removed without disturbing other acid- or base-labile protecting groups that may be present elsewhere in the molecule.[10] This unmasks the azetidine nitrogen, making it available for a second, distinct chemical modification, such as alkylation, arylation, or acylation. This allows for the introduction of diverse functional groups deep within a synthetic sequence, a powerful tool for building structure-activity relationships (SAR) in drug discovery.[10]

Diagram 3: Synthetic Utility Workflow

Logical workflow for late-stage modification using the Cbz-protected azetidine building block.

Quantitative Data

The efficiency of Cbz protection and deprotection is consistently high across a variety of substrates, which has contributed to its widespread use.

Table 1: Representative Yields for Cbz Protection of Various Amines [5]

| Amine Substrate | Reagents and Conditions | Yield (%) |

|---|---|---|

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90% |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95% |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90% |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98% |

Table 2: Comparison of Cbz Deprotection Methods and Yields [5]

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

|---|---|---|

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95% |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90% |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90% |

Experimental Protocols

The following are generalized, representative protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Introduction of the Cbz Group (Protection) [5][7]

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent system. For amino acids, a 1 M aqueous solution of sodium carbonate (2.5 equivalents) is common, cooled in an ice bath. For other amines, a non-protic organic solvent like dichloromethane (CH₂Cl₂) with an organic base (e.g., triethylamine, 1.5 equivalents) can be used.

-

Addition of Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled, stirring solution, ensuring the temperature remains low (0-5 °C). The pH should be maintained between 8 and 10 to prevent Cbz-Cl decomposition and minimize racemization.[7]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.

-

Work-up: If an aqueous system was used, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove excess Cbz-Cl. Acidify the aqueous layer with cold dilute HCl to a pH of ~2 to precipitate the product.

-

Isolation: Filter the precipitated solid or extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[5]

Protocol 2: Removal of the Cbz Group via Catalytic Hydrogenolysis (Deprotection) [3][5]

-

Preparation: In a flask suitable for hydrogenation, dissolve the Cbz-protected substrate (1.0 equivalent) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon (1 atm) or in a Parr shaker apparatus for higher pressures.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 2-24 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[5]

-

Concentration: Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step, yielding the clean, deprotected amine.[5]

Alternative Deprotection: For substrates containing functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes), acid-mediated deprotection using reagents like HBr in acetic acid or HCl in an organic solvent can be a viable, metal-free alternative.[8]

Conclusion

The carboxybenzyl (Cbz) group plays a crucial and strategic role in the synthetic utility of this compound. By serving as a robust and orthogonally-removable protecting group for the azetidine ring nitrogen, it enables a sophisticated synthetic approach where the exocyclic primary amine can be manipulated independently of the ring. This strategy facilitates the late-stage functionalization of complex molecules, providing a powerful platform for researchers and drug development professionals to explore chemical diversity and optimize molecular properties.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. proprep.com [proprep.com]

- 5. benchchem.com [benchchem.com]

- 6. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. tdcommons.org [tdcommons.org]

- 9. peptide.com [peptide.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Potential Derivatives of Benzyl 3-(aminomethyl)azetidine-1-carboxylate: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a versatile starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide explores the key derivatization strategies for this core structure, providing insights into synthetic methodologies, potential biological activities, and experimental protocols to facilitate drug discovery and development efforts.

Derivatization of the Primary Amine

The primary aminomethyl group at the 3-position of the azetidine ring is a prime handle for chemical modification, allowing for the introduction of a wide range of functionalities through several key reactions.

N-Acylation to Form Amides

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. This can be achieved by reacting this compound with various acylating agents such as carboxylic acids (in the presence of a coupling agent), acid chlorides, or acid anhydrides.

Potential Applications: The resulting amide derivatives can be designed to target a multitude of biological targets. For instance, specific acyl groups can introduce pharmacophores that interact with the active sites of enzymes like histone deacetylases (HDACs) or acetylcholinesterase (AChE), which are relevant in cancer and neurodegenerative diseases, respectively.

Table 1: Representative N-Acyl Derivatives and their Potential Biological Targets

| Acyl Group | Derivative Structure | Potential Biological Target(s) |

| Phenylacetyl | Benzyl 3-((phenylacetamido)methyl)azetidine-1-carboxylate | Enzyme inhibitors (e.g., proteases, kinases) |

| 4-Chlorobenzoyl | Benzyl 3-(((4-chlorobenzoyl)amino)methyl)azetidine-1-carboxylate | Anticancer agents, antibacterial agents |

| Nicotinoyl | Benzyl 3-((nicotinamido)methyl)azetidine-1-carboxylate | CNS disorders, anti-inflammatory agents |

| Cinnamoyl | Benzyl 3-((cinnamamido)methyl)azetidine-1-carboxylate | Antioxidant, anticancer agents |

Experimental Protocol: General Procedure for Amide Coupling using HATU

-

Dissolution: Dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Script for N-Acylation Workflow

N-Alkylation via Reductive Amination

Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Potential Applications: N-alkylation can be used to introduce lipophilic groups to enhance cell permeability or to incorporate specific pharmacophoric elements. For example, N-benzyl derivatives have shown activity as inhibitors of enzymes such as monoamine oxidase and cholinesterase.

Table 2: Representative N-Alkyl Derivatives and their Potential Biological Targets

| Alkylating Agent | Derivative Structure | Potential Biological Target(s) |

| Benzaldehyde | Benzyl 3-((benzylamino)methyl)azetidine-1-carboxylate | Monoamine oxidase (MAO) inhibitors, Cholinesterase inhibitors |

| 4-Fluorobenzaldehyde | Benzyl 3-(((4-fluorobenzyl)amino)methyl)azetidine-1-carboxylate | CNS targets, enzyme inhibitors |

| Cyclohexanone | Benzyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate | GPCR modulators, ion channel blockers |

| Pyridine-4-carbaldehyde | Benzyl 3-(((pyridin-4-yl)methylamino)methyl)azetidine-1-carboxylate | Kinase inhibitors, anticancer agents |

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

DOT Script for Reductive Amination Workflow

N-Sulfonylation to Form Sulfonamides

The reaction of the primary amine with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives.

Potential Applications: The sulfonamide moiety is a common feature in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. This functional group can act as a hydrogen bond donor and acceptor, contributing to strong interactions with biological targets.

Modification of the Azetidine Nitrogen

The benzyloxycarbonyl (Cbz) group protecting the azetidine nitrogen is readily removed by catalytic hydrogenation. The resulting secondary amine can then be further functionalized.

Deprotection of the Cbz Group

Experimental Protocol: Cbz Deprotection

-

Catalyst Suspension: Suspend Palladium on carbon (10 wt. %, 0.1 equivalents) in a suitable solvent such as methanol or ethanol.

-

Hydrogenation: Add the Cbz-protected azetidine derivative to the suspension. Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Filtration: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

N-Alkylation and N-Arylation of the Azetidine Ring

The deprotected azetidine can undergo N-alkylation with alkyl halides or reductive amination as described previously. N-arylation can be achieved through Buchwald-Hartwig amination with aryl halides.

Potential Applications: Modification at this position can significantly impact the overall shape and polarity of the molecule, influencing its pharmacokinetic properties and target engagement.

Modification of the Benzyl Group

While less common, modification of the benzyl group of the carbamate is also possible. For instance, derivatives with substituted phenyl rings can be synthesized from the corresponding substituted benzyl alcohols.

Potential Applications: Altering the electronics and sterics of the benzyl group can fine-tune the reactivity of the carbamate and introduce additional points of interaction with biological targets. For example, substituted benzyl groups have been explored in the development of oxaliplatin derivatives with potential anticancer activity.

Potential Signaling Pathways and Biological Activities

Derivatives of this compound have the potential to modulate various signaling pathways implicated in disease.

DOT Script for Potential Signaling Pathways

-

Oncology: Azetidine derivatives bearing appropriate functionalities could act as inhibitors of histone deacetylases (HDACs), leading to chromatin remodeling, cell cycle arrest, and apoptosis in cancer cells.

-

Neurodegenerative Diseases: By incorporating moieties that can interact with the active site of acetylcholinesterase (AChE), derivatives can be designed to increase the levels of the neurotransmitter acetylcholine, a key strategy in the management of Alzheimer's disease.

-

Infectious Diseases: The unique structural features of azetidines can be exploited to design novel antibacterial agents that may inhibit essential bacterial enzymes involved in cell wall biosynthesis or other vital metabolic pathways.

This technical guide provides a foundational framework for the exploration of this compound as a versatile scaffold in drug discovery. The synthetic routes and potential biological applications outlined herein are intended to serve as a starting point for the design and synthesis of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.

Benzyl 3-(Aminomethyl)azetidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidine scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent conformational rigidity, coupled with the ability to project substituents in well-defined three-dimensional space, makes them highly valuable for optimizing the pharmacological and pharmacokinetic properties of drug candidates. Among these, benzyl 3-(aminomethyl)azetidine-1-carboxylate, in its enantiopure forms, serves as a critical chiral building block for the synthesis of complex bioactive molecules. The presence of a primary amine on a stereocentrically-defined azetidine ring, protected at the nitrogen by a readily cleavable benzyloxycarbonyl (Cbz or Z) group, offers a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chiral intermediate.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound and its common precursors or related analogs. While specific data for the title compound is not extensively published, properties can be inferred from closely related structures.

Table 1: Physicochemical Properties

| Property | Value | Reference Compound |

| Molecular Formula | C₁₂H₁₆N₂O₂ | This compound |

| Molecular Weight | 220.27 g/mol | This compound[1] |

| Appearance | Likely a colorless to pale yellow oil or solid | General observation for similar compounds |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Benzyl 3-aminoazetidine-1-carboxylate[2] |

| XLogP3-AA | 0.5 | Benzyl 3-aminoazetidine-1-carboxylate[2] |

| Hydrogen Bond Donor Count | 1 | Benzyl 3-aminoazetidine-1-carboxylate[2] |

| Hydrogen Bond Acceptor Count | 3 | Benzyl 3-aminoazetidine-1-carboxylate[2] |

| Rotatable Bond Count | 3 | Benzyl 3-aminoazetidine-1-carboxylate[2] |

Table 2: Representative Spectral Data (¹H and ¹³C NMR)

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Boc-3-(aminomethyl)azetidine | CDCl₃ | 3.95-3.85 (m, 2H), 3.45-3.35 (m, 2H), 2.85-2.75 (m, 1H), 2.70 (d, J=7.2 Hz, 2H), 1.42 (s, 9H) | 156.9, 79.2, 57.8, 45.1, 37.6, 28.5 |

| Benzyl 4-nitrobenzoate (Model for Cbz group) | CDCl₃ | 8.29-8.22 (m, 4H), 7.47-7.37 (m, 5H), 5.41 (s, 2H) | 164.5, 150.5, 135.4, 135.2, 130.8, 128.7, 128.6, 128.4, 123.5, 67.6 |

Enantioselective Synthesis

The synthesis of enantiopure this compound is crucial for its application in chiral drug synthesis. While a definitive, published protocol for this specific molecule is scarce, a robust synthetic strategy can be devised based on established methodologies for chiral azetidine synthesis. A common approach involves the stereoselective reduction of a corresponding nitrile or the resolution of a racemic mixture.

A plausible and efficient route commences with the commercially available 1-Boc-3-azetidinone. This can be converted to the chiral amine through various asymmetric methodologies.

Figure 1: Plausible synthetic workflow for enantiopure this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-(cyanomethyl)azetidine

This protocol is based on a general procedure for asymmetric hydrogenation.

-

Preparation of the Substrate: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C is added diethyl cyanomethylphosphonate (1.1 eq) followed by sodium hydride (1.1 eq, 60% dispersion in mineral oil). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product, 1-Boc-3-(cyanomethylene)azetidine, is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.

-

Asymmetric Hydrogenation: In a high-pressure reactor, 1-Boc-3-(cyanomethylene)azetidine (1.0 eq) and a chiral rhodium catalyst such as [Rh(COD)(R,R-DuPhos)]BF₄ (0.01 eq) are dissolved in degassed methanol. The reactor is purged with hydrogen and pressurized to 50-100 psi. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield (S)-1-Boc-3-(cyanomethyl)azetidine. The enantiomeric excess (e.e.) is determined by chiral HPLC.

Protocol 2: Synthesis of (S)-Benzyl 3-(aminomethyl)azetidine-1-carboxylate

-

Nitrile Reduction: (S)-1-Boc-3-(cyanomethyl)azetidine (1.0 eq) is dissolved in methanol saturated with ammonia. Raney Nickel (approx. 10% w/w) is added, and the mixture is hydrogenated in a Parr apparatus at 50 psi for 12 hours. The catalyst is filtered off through Celite, and the filtrate is concentrated to give crude (S)-1-Boc-3-(aminomethyl)azetidine, which is used in the next step without further purification.

-

Boc Deprotection: The crude (S)-1-Boc-3-(aminomethyl)azetidine is dissolved in dichloromethane, and trifluoroacetic acid (TFA, 5-10 eq) is added at 0 °C. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude trifluoroacetate salt.

-

Cbz Protection: The crude (S)-3-(aminomethyl)azetidine trifluoroacetate salt is dissolved in a mixture of water and dioxane. Sodium carbonate or another suitable base is added to adjust the pH to 9-10. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford (S)-benzyl 3-(aminomethyl)azetidine-1-carboxylate.

Application as a Chiral Building Block

The enantiomers of this compound are valuable intermediates in the synthesis of various drug candidates. The primary amine provides a nucleophilic handle for coupling with electrophilic partners, while the Cbz group offers robust protection that can be removed under mild hydrogenolysis conditions.

Application in the Synthesis of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Pyruvate dehydrogenase kinase (PDK) is a key enzyme in cellular metabolism and a target for the development of therapeutics for cancer and metabolic diseases. The pan-isoform PDK inhibitor, VER-246608, and its analogs can be synthesized using a chiral 3-(aminomethyl)azetidine core.

Figure 2: Synthetic workflow for a PDK inhibitor analog using the chiral azetidine building block.

Experimental Protocol: Synthesis of a PDK Inhibitor Intermediate

This protocol illustrates the coupling of the deprotected chiral azetidine to a heterocyclic core, a key step in the synthesis of molecules like VER-246608.

-

Cbz Deprotection: (S)-Benzyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The catalyst is filtered through Celite, and the solvent is removed under reduced pressure to yield crude (S)-3-(aminomethyl)azetidine.

-

Nucleophilic Aromatic Substitution: To a solution of (S)-3-(aminomethyl)azetidine (1.2 eq) in n-butanol is added 5-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture is heated to 120 °C for 12-16 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a highly valuable and versatile chiral building block in drug discovery and development. Its stereodefined structure allows for the precise introduction of a constrained aminomethylazetidine moiety into target molecules, which can significantly enhance their biological activity and pharmacokinetic profiles. The synthetic routes, although requiring careful stereocontrol, are accessible through established chemical transformations. As the demand for novel therapeutics with improved properties continues to grow, the importance of such chiral building blocks in the synthetic chemist's toolbox is undeniable.

References

- 1. WO2021017645A1 - RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF - Google Patents [patents.google.com]

- 2. Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of Benzyl 3-(aminomethyl)azetidine-1-carboxylate in Peptide Synthesis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the quest for peptides with enhanced therapeutic properties is perpetual. The incorporation of non-natural amino acids and peptidomimetics is a key strategy in this endeavor. Benzyl 3-(aminomethyl)azetidine-1-carboxylate, a constrained proline analogue, has emerged as a valuable building block for synthesizing peptides with improved metabolic stability, conformational rigidity, and biological activity. This document provides detailed application notes and experimental protocols for its use in peptide synthesis.

The azetidine ring in this compound introduces a conformational constraint that can induce specific secondary structures, such as β-turns and γ-turns, in the peptide backbone. This pre-organization can lead to enhanced receptor binding affinity and selectivity. Furthermore, the substitution of a standard peptide bond with the azetidine moiety can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen allows for orthogonal deprotection strategies, providing flexibility in the synthesis of complex peptides, including cyclic and branched structures.

Application Highlights:

-

Enhanced Proteolytic Stability: Peptides incorporating the 3-(aminomethyl)azetidine moiety have demonstrated increased resistance to degradation by proteases.[1][2]

-

Induction of Favorable Conformations: The rigid azetidine ring acts as a turn-inducer, which can be crucial for mimicking the bioactive conformation of a native peptide.[1][2]

-

Improved Cyclization Efficiency: The turn-inducing nature of the azetidine unit can significantly improve the yields of small to medium-sized cyclic peptides, which are often challenging to synthesize.[1][2]

-

Versatile Building Block: The Cbz protecting group is stable to the conditions used for Fmoc and Boc removal, allowing for selective deprotection and further modification of the azetidine nitrogen.[3]

Data Presentation

The incorporation of a 3-aminoazetidine (3-AAz) subunit has been shown to significantly improve the efficiency of macrocyclization in peptide synthesis. The following table summarizes the comparative yields of cyclic peptides with and without the azetidine modification.

| Peptide Sequence | Ring Size | Protecting Group on Azetidine | Yield of Azetidine-Modified Cyclic Peptide (%) | Yield of Homodetic (Unmodified) Cyclic Peptide (%) | Fold Improvement |

| c(GFLG) | Tetrapeptide | Boc | 21 | <5 | >4 |

| c(GFLG) | Tetrapeptide | Cbz | 25 | <5 | >5 |

| c(GA(d-P)G) | Tetrapeptide | Boc | 32 | Not Isolated | - |

| c(GA(d-P)G) | Tetrapeptide | Cbz | 35 | Not Isolated | - |

| c(GFLGA) | Pentapeptide | Boc | 45 | 28 | 1.6 |

| c(GFLGA) | Pentapeptide | Cbz | 41 | 28 | 1.5 |